Enhanced Lipophilicity: XLogP3 Comparison of N-Alkyl Proline Derivatives
1-Isobutyl-L-proline exhibits significantly higher lipophilicity than smaller N-alkyl proline analogs, a critical parameter for membrane permeability and catalyst solubility in organic solvents. The computed XLogP3 value for 1-isobutyl-L-proline is -0.6, compared to -2.3 for the parent L-proline [1]. For context, 1-methyl-L-proline (C6H11NO2) and 1-benzyl-L-proline (C12H15NO2) exhibit different lipophilicity profiles due to their distinct substituents, with 1-benzyl-L-proline having an ACD/LogP of 1.35 . The isobutyl substitution provides an intermediate lipophilicity between methyl and benzyl analogs, offering a tunable balance between aqueous solubility and organic phase partitioning.
| Evidence Dimension | Lipophilicity (XLogP3 / LogP) |
|---|---|
| Target Compound Data | XLogP3 = -0.6 |
| Comparator Or Baseline | L-Proline: XLogP3 = -2.3; 1-Benzyl-L-proline: ACD/LogP = 1.35 |
| Quantified Difference | ΔXLogP3 = +1.7 vs. L-proline; intermediate between methyl and benzyl derivatives |
| Conditions | Computed physicochemical properties from PubChem and ChemSpider databases |
Why This Matters
This quantified lipophilicity difference enables rational selection for applications requiring specific solubility profiles in organic media or membrane permeability characteristics.
- [1] PubChem. 1-(2-Methylpropyl)pyrrolidine-2-carboxylic acid. XLogP3-AA property value. Accessed 2026. View Source
